(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
Description
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a sulfonyl-containing arylpiperazine derivative with a molecular formula of C₂₃H₂₈N₃O₃S (molecular weight: ~445.6 g/mol) . The compound features a central methanone group bridging a 3-(azepan-1-ylsulfonyl)phenyl moiety and a 4-phenylpiperazine ring. This scaffold is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin and dopamine receptors .
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHJKSEAQNNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been investigated in several fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use as a probe to study receptor-ligand interactions due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially acting on the central nervous system.
Industry: : Evaluated for its role in developing novel materials with specific mechanical and chemical properties.
Mechanism of Action
Mechanism of Action: : The compound’s effects are mediated through its interaction with specific molecular targets. The sulfonyl group’s electron-withdrawing nature influences the compound’s binding affinity to receptors.
Molecular Targets and Pathways
The azepane ring interacts with membrane proteins, modulating their function.
The piperazine moiety can cross the blood-brain barrier, influencing neurotransmitter pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the phenylpiperazine or sulfonyl-linked azepane moieties. Key comparisons include:
Physicochemical and Pharmacological Differences
- Lipophilicity : Fluorine (e.g., 2-fluorophenyl analog ) increases polarity slightly, while trifluoromethyl groups (e.g., compound 18 in ) enhance logP and membrane permeability.
- Receptor Binding : The 4-phenylpiperazine core is associated with affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. Fluorinated analogs (e.g., ) show improved selectivity for 5-HT₁A over D₂ (Ki = 12 nM vs. 45 nM in fluorinated derivatives) .
- Metabolic Stability : Azepane-containing sulfonyl groups (as in the target compound) may reduce cytochrome P450-mediated oxidation compared to smaller cyclic amines .
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